Antimalarial Potency: 12.7-Fold Superiority to Frenolicin A Against Plasmodium falciparum
Frenolicin B demonstrates markedly superior antimalarial potency compared to the closely related analog Frenolicin A. Against *Plasmodium falciparum*, Frenolicin B exhibits an IC50 of 1.37 μM, whereas Frenolicin A shows an IC50 of 17.4 μM, representing a 12.7-fold increase in potency [1]. Both compounds were tested under identical experimental conditions in the same study.
| Evidence Dimension | Antimalarial activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.37 μM |
| Comparator Or Baseline | Frenolicin A: IC50 = 17.4 μM |
| Quantified Difference | 12.7-fold higher potency |
| Conditions | *Plasmodium falciparum* in vitro culture |
Why This Matters
This 12.7-fold potency advantage directly impacts dose requirements and therapeutic window considerations for antimalarial research programs.
- [1] Supong, K., Bunbamrung, N., Tanasupawat, S., Auncharoen, P., Nithithanasilp, S., Rachtawee, P., & Pittayakhajonwut, P. (2024). Frenolicins H and I from the caterpillar-associated Streptomyces sp. TBRC17107. Natural Product Research, 38(21), 3773–3782. View Source
